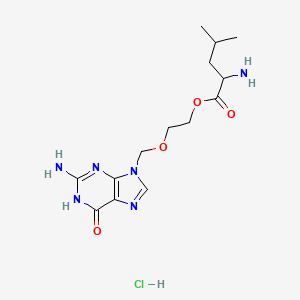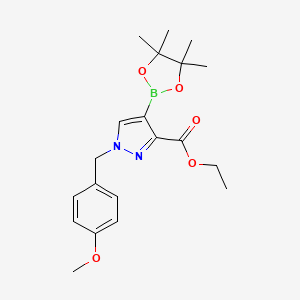
Acyclovir-d4L-Leucinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acyclovir-d4L-Leucinate is a derivative of acyclovir, a well-known antiviral medication. Acyclovir is primarily used to treat infections caused by herpes simplex virus and varicella-zoster virus. This compound is a labeled compound, often used in scientific research for quantification and analysis purposes due to its stable isotope labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acyclovir-d4L-Leucinate typically involves the incorporation of deuterium-labeled leucine into the acyclovir molecule. The process begins with the preparation of acyclovir, which is synthesized from guanosine through a series of reactions including acylation, condensation, and hydrolysis . The labeled leucine is then conjugated to acyclovir through peptide bond formation, often using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the incorporation of the labeled leucine.
Analyse Des Réactions Chimiques
Types of Reactions
Acyclovir-d4L-Leucinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound back to its original state.
Substitution: Nucleophilic substitution reactions can replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halides and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of acyclovir, each with different functional groups and properties. These derivatives are often used in further research and development of antiviral drugs.
Applications De Recherche Scientifique
Acyclovir-d4L-Leucinate has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of acyclovir and its metabolites.
Biology: Helps in studying the metabolic pathways and pharmacokinetics of acyclovir.
Medicine: Assists in the development of new antiviral drugs by providing insights into the drug’s mechanism of action and resistance.
Industry: Used in the quality control and validation of pharmaceutical products containing acyclovir.
Mécanisme D'action
Acyclovir-d4L-Leucinate exerts its effects by mimicking the natural nucleosides in the body. Once inside the cell, it is phosphorylated by viral thymidine kinase to form acyclovir monophosphate . This is further converted to acyclovir triphosphate by cellular enzymes. Acyclovir triphosphate inhibits viral DNA polymerase by acting as an analog to deoxyguanosine triphosphate, leading to chain termination and inhibition of viral DNA synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Valacyclovir: A prodrug of acyclovir with improved bioavailability.
Ganciclovir: Another antiviral drug used to treat cytomegalovirus infections.
Famciclovir: A prodrug of penciclovir, used to treat herpes zoster and herpes simplex.
Uniqueness
Acyclovir-d4L-Leucinate is unique due to its stable isotope labeling, which makes it an invaluable tool in research for accurate quantification and analysis. Unlike its counterparts, it is not used directly for therapeutic purposes but rather for scientific investigations and quality control.
Propriétés
Formule moléculaire |
C14H23ClN6O4 |
|---|---|
Poids moléculaire |
374.82 g/mol |
Nom IUPAC |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-amino-4-methylpentanoate;hydrochloride |
InChI |
InChI=1S/C14H22N6O4.ClH/c1-8(2)5-9(15)13(22)24-4-3-23-7-20-6-17-10-11(20)18-14(16)19-12(10)21;/h6,8-9H,3-5,7,15H2,1-2H3,(H3,16,18,19,21);1H |
Clé InChI |
JPMIOIPFRXOSEP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dimethylpropanoyloxymethyl 6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride](/img/structure/B12290276.png)
![Methyl 4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B12290281.png)
![[8-[2-(4-Hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbut-3-enoate](/img/structure/B12290286.png)
![10,13-Dimethyl-17-[1-tri(propan-2-yl)silyloxypropan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12290292.png)
![tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B12290300.png)

![N-[1-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylethyl]-N-hydroxyformamide](/img/structure/B12290309.png)

![3-Chloro-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one](/img/structure/B12290328.png)
![Bis(3,5-dimethylphenyl)-[4-(3-diphenylphosphanyl-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl)-2,5-dimethylthiophen-3-yl]phosphane](/img/structure/B12290330.png)
![7-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-4a,7a-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B12290332.png)
![tert-butyl (1R,5R,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12290340.png)


